4-Phenylbenzoylacetonitrile
Description
4-Phenylbenzoylacetonitrile (hypothetical structure inferred from nomenclature) is a benzonitrile derivative characterized by a benzoyl group (C₆H₅CO-) substituted at the para position of an acetonitrile moiety, with an additional phenyl ring attached. Benzonitrile derivatives are widely utilized as solvents, intermediates in organic synthesis, and precursors for herbicides, epoxy curing agents, and liquid crystals .
Properties
IUPAC Name |
3-oxo-3-(4-phenylphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAJCNCPXHAXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506890 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78443-35-3 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylbenzoylacetonitrile can be synthesized through several methods. One common approach involves the reaction of benzoylacetonitrile with phenylboronic acid in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbenzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoyl derivatives, while reduction can produce phenylbenzylamines .
Scientific Research Applications
Organic Synthesis
4-Phenylbenzoylacetonitrile is utilized as an intermediate in the synthesis of more complex organic molecules. Its presence in reactions often enhances yield and selectivity due to its ability to stabilize reactive intermediates. For instance, it has been successfully employed in the synthesis of substituted heterocycles, which are crucial in medicinal chemistry.
Pharmaceutical Development
The nitrile group present in this compound is known to enhance the pharmacokinetic properties of pharmaceutical compounds. Several studies have highlighted its potential as a building block for drugs targeting various diseases, including cancer and metabolic disorders. The compound's structural features allow for interactions with biological targets, improving efficacy.
Photoinitiators in Polymer Chemistry
Research indicates that derivatives of this compound can act as effective photoinitiators for polymerization processes. These compounds initiate polymerization upon exposure to UV light, facilitating the formation of polymers used in coatings and adhesives. Their efficiency makes them suitable for industrial applications where rapid curing is essential.
Case Study 1: Anticancer Activity
A study examined the anticancer properties of compounds derived from this compound. The results demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of key cellular pathways associated with tumor growth, suggesting a potential therapeutic application.
Case Study 2: Synthesis of Heterocycles
In another investigation, researchers synthesized a series of heterocyclic compounds using this compound as a precursor. The study reported high yields and selectivity, emphasizing the compound's utility in creating complex structures that are often found in natural products and pharmaceuticals.
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Enhances yield and selectivity |
| Pharmaceutical Development | Building block for drugs | Improves pharmacokinetic properties |
| Polymer Chemistry | Photoinitiator for polymerization | Efficient UV-induced polymerization |
| Anticancer Activity | Cytotoxic effects against cancer cell lines | Inhibits tumor growth pathways |
| Heterocycle Synthesis | Precursor for diverse heterocycles | High yields and selectivity |
Mechanism of Action
The mechanism of action of 4-Phenylbenzoylacetonitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in pathways that involve the formation or breaking of carbon-nitrogen bonds, influencing the structure and function of the resulting products .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural and functional analogs of 4-Phenylbenzoylacetonitrile, based on substituent effects and available
Biological Activity
4-Phenylbenzoylacetonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antibacterial, antifungal, and antiviral properties, as well as its potential applications in drug development.
Chemical Structure and Properties
This compound (CHN) features a phenyl group attached to a benzoylacetonitrile moiety. The structural formula can be represented as:
This structural configuration is crucial for its interaction with biological targets.
Antibacterial Activity
Research has indicated that this compound exhibits notable antibacterial properties. A study evaluating various derivatives found that certain modifications on the phenyl ring enhanced antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be less than 1 µg/mL, indicating strong antibacterial potential .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| This compound | <1 | E. coli, S. aureus, B. subtilis |
| Derivative A | <0.5 | P. aeruginosa |
| Derivative B | 2 | S. typhi |
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity. It was effective against several fungal strains, although the potency varied significantly among different derivatives. Some compounds demonstrated inhibition zones exceeding 20 mm against common pathogens such as Candida albicans and Aspergillus niger .
Antiviral Activity
The antiviral properties of this compound have also been explored. In vitro studies have demonstrated its effectiveness against viruses such as HIV and Hepatitis B. For instance, a series of analogs were synthesized and evaluated for their inhibitory effects on HIV-1 replication, with EC50 values indicating moderate activity .
Table 2: Antiviral Activity of this compound Derivatives
| Compound | EC50 (µM) | Virus Targeted |
|---|---|---|
| This compound | 15.04 | HIV-1 |
| Derivative C | 8.7 | Hepatitis B |
| Derivative D | >30 | Influenza A |
The mechanisms underlying the biological activities of this compound are believed to involve interference with microbial cell wall synthesis and viral replication processes. The nitrile group may play a critical role in binding to active sites on enzymes involved in these pathways.
Case Study 1: Antibacterial Efficacy
A focused study on the antibacterial efficacy of various derivatives highlighted that modifications on the phenyl ring significantly influenced activity profiles. For example, introducing electron-withdrawing groups enhanced the inhibitory effects against S. aureus, thereby suggesting structure-activity relationships that could guide future synthetic efforts .
Case Study 2: Antiviral Applications
In another investigation, researchers synthesized a series of benzoyl derivatives and assessed their antiviral activities against HIV-1. One compound showed promising results with an EC50 value lower than that of the reference drug used in the study, indicating potential for further development into therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
